molecular formula C20H21N3O4 B6346951 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354926-07-0

4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6346951
CAS RN: 1354926-07-0
M. Wt: 367.4 g/mol
InChI Key: CDNPWJQCFHKUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-(2,4-dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)-2-pyrimidinamine, is a heterocyclic compound that has been studied in numerous scientific research applications. This compound has a wide range of biological activities and has been used in the synthesis of various drugs.

Mechanism of Action

The exact mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory compounds. In addition, this compound has been shown to inhibit the activity of several other enzymes, including 5-lipoxygenase (5-LOX) and nitric oxide synthase (NOS). It is also believed to interact with various proteins and cell receptors, such as G-protein coupled receptors (GPCRs) and cytokine receptors.
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have anti-microbial, anti-cancer, and neuroprotective activities. It has also been shown to modulate the activity of various enzymes, such as COX-2, 5-LOX, and NOS. Furthermore, this compound has been shown to interact with various proteins and cell receptors, such as GPCRs and cytokine receptors.

Advantages and Limitations for Lab Experiments

The use of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain. In addition, it has a wide range of biological activities and can be used in the synthesis of various drugs. However, there are some limitations to its use in laboratory experiments. This compound is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.

Future Directions

The potential applications of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine are numerous and are still being explored. One possible future direction is the development of new drugs based on this compound. In addition, this compound could be used to develop new biomarkers for the diagnosis of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used to develop new treatments for various conditions, such as inflammation and cancer. Finally, this compound could be used to develop new methods for synthesizing other compounds, such as aminopyrine and phenylbutazone.

Synthesis Methods

4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that can be synthesized through a number of methods. The most common method is the condensation reaction of 2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-aminedimethoxyphenylhydrazine and 2,5-dimethoxyphenylhydrazine. This reaction requires the presence of an acid catalyst, such as hydrochloric acid, to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at room temperature or at elevated temperatures. Other methods of synthesis include the use of a Grignard reagent or the use of a Wittig reaction.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied extensively in scientific research applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-cancer, and neuroprotective activities. It has also been used in the synthesis of various drugs, such as aminopyrine and phenylbutazone. In addition, this compound has been studied for its potential use as a biomarker for the diagnosis of various diseases, including Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-12-6-8-18(26-3)15(9-12)17-11-16(22-20(21)23-17)14-7-5-13(25-2)10-19(14)27-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNPWJQCFHKUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=C(C=C(C=C3)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

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